Hydrogen-Bond Donor Capacity Distinguishes Acetamide from Acetic Acid Congeners
The target compound possesses two hydrogen-bond donor atoms (amide NH2), compared with one donor (carboxylic acid OH) in the corresponding 3-(4-methylbenzyl)-2,4,5-trioxoimidazolidine-1-acetic acid analog . This adds an extra H-bond donor that can engage with polar residues in biological targets, potentially altering binding pose, affinity, and selectivity. In the aldose reductase literature, the acetic acid series with one donor achieved IC50(ALR)/IC50(AR) selectivity ratios >1000 for certain analogs, and this selectivity profile may shift meaningfully with a two-donor acetamide [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors (primary amide –NH2) |
| Comparator Or Baseline | 1 H-bond donor (carboxylic acid –OH) for 3-(4-methylbenzyl)-2,4,5-trioxoimidazolidine-1-acetic acid |
| Quantified Difference | +1 H-bond donor (absolute) |
| Conditions | Structural comparison; no matched-pair biological assay data available |
Why This Matters
An extra H-bond donor can significantly influence oral bioavailability, target selectivity, and solubility—key criteria for selecting a compound for in vivo studies over its acid analog.
- [1] Ishii A, et al. J Med Chem. 1996;39(9):1924-1927. IC50(ALR)/IC50(AR) >1000 for select acetic acid derivatives. View Source
